1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole
Description
1-(Phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole is a synthetic heterocyclic compound featuring a 4,5-dihydroimidazole core substituted with a phenyl group at position 2 and a phenoxyacetyl moiety at position 1. This structure places it within a broader class of imidazoline derivatives, which are known for diverse biological activities, including antimicrobial, antihypertensive, and enzyme inhibitory properties .
The compound was initially synthesized as part of a diamide series (e.g., compound 6e in ) to optimize binding to target proteins. Its phenoxyacetyl side chain (R1) and 2-methoxyethylamine (R2) substituent were designed to enhance interactions with hydrophobic pockets in enzymes. Initial testing revealed moderate activity (Ki = 1.6 μM) in fluorescence polarization (FP) assays, prompting further structural modifications to improve potency .
Properties
IUPAC Name |
2-phenoxy-1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(13-21-15-9-5-2-6-10-15)19-12-11-18-17(19)14-7-3-1-4-8-14/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKANUKCAUHHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves the reaction of phenoxyacetic acid with 2-phenyl-4,5-dihydro-1H-imidazole. The reaction is usually carried out in the presence of a coupling agent such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) and a base like lutidine in a solvent such as dry dichloromethane (DCM) . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxyacetyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric oxide (NO).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction could produce various reduced imidazole derivatives.
Scientific Research Applications
1-(Phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(phenoxyacetyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues with Varied Acyl Groups
The phenoxyacetyl group in the target compound has been compared to other acyl substituents in diamide derivatives (Table 1):
Key Findings :
- Replacement of phenoxyacetyl with electron-withdrawing groups (e.g., 2,6-dichlorobenzoyl in 6f) significantly improves binding affinity (Ki = 0.36 μM vs. 1.6 μM for 6e). This suggests that halogenated aryl groups enhance hydrophobic interactions or dipole-dipole bonding with target proteins .
- The 2-phenethylamine side chain (R2) in 6f and 7b–c further stabilizes binding compared to the 2-methoxyethylamine in 6e , highlighting the importance of aromatic stacking interactions .
Sulfonyl Derivatives of 2-Phenyl-4,5-dihydro-1H-imidazole
Sulfonyl-substituted analogs demonstrate how electronic and steric effects influence physicochemical properties (Table 2):
Key Findings :
- Sulfonyl derivatives generally exhibit higher molecular weights and logP values compared to the phenoxyacetyl target compound, suggesting reduced solubility but increased lipophilicity.
- Halogenated sulfonyl groups (e.g., dichloro or bromo) enhance logP, which may improve membrane permeability but could also increase metabolic stability concerns .
Imidazoline Derivatives in Pharmacophore Models
The 4,5-dihydro-1H-imidazole moiety is shared with clinically relevant compounds like clonidine and brimonidine (). For example:
- Clonidine : Contains 4,5-dihydro-1H-imidazole but acts as an α2-adrenergic agonist.
- Brimonidine : Similar core but used for glaucoma treatment.
- Target Compound: Despite the shared imidazoline core, its phenoxyacetyl group differentiates its mechanism (enzyme inhibition vs. receptor agonism) .
Quorum Sensing Inhibition (QSI) Activity
Imidazoline derivatives have been evaluated for QSI activity ():
- Compound 32b : IC50 = 56.38 µM (2-[4′-(pentyloxy)phenyl]-4,5-dihydro-1H-imidazole).
- Ethyl (4-fluorobenzoyl) acetate : IC50 = 23 µM.
The target compound’s phenoxyacetyl group may reduce QSI potency compared to fluorobenzoyl derivatives, emphasizing the role of electron-deficient aromatic systems in enhancing activity .
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